N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts . The reaction conditions may vary, but common solvents used include dimethylformamide (DMF) and ethanol.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its cytotoxicity against various cancer cell lines.
Materials Science: Benzoxazole derivatives are used in the development of optical brighteners and fluorescent dyes.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound is similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.
N-[3-(benzothiazol-2-yl)phenyl]amine: This compound contains a benzothiazole ring and has shown similar biological activities.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide is unique due to its specific substitution pattern and the presence of a butoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H24N2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-3-4-15-29-19-10-7-9-18(16-19)24(28)26-21-13-8-11-20(17(21)2)25-27-22-12-5-6-14-23(22)30-25/h5-14,16H,3-4,15H2,1-2H3,(H,26,28) |
InChI Key |
HLEOGMROBPVBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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